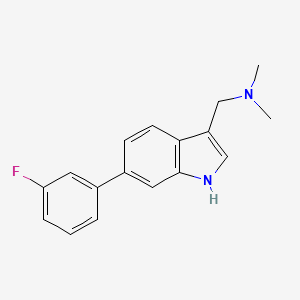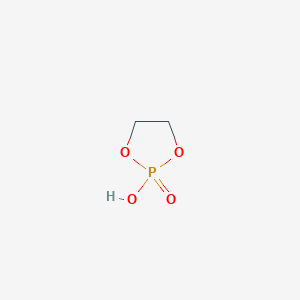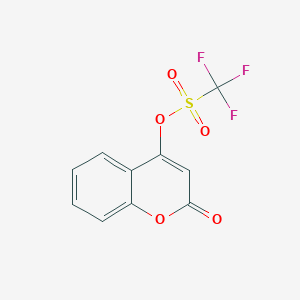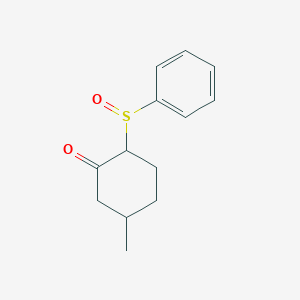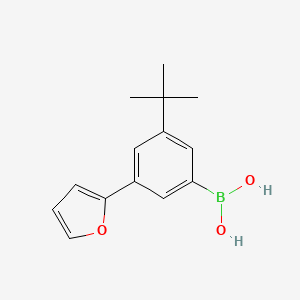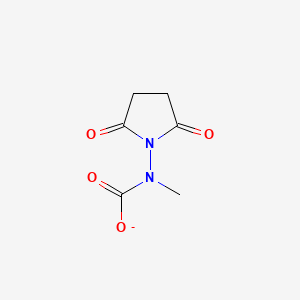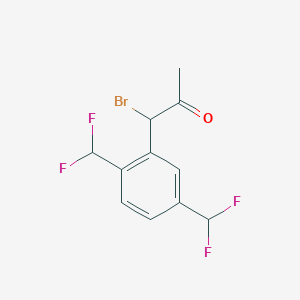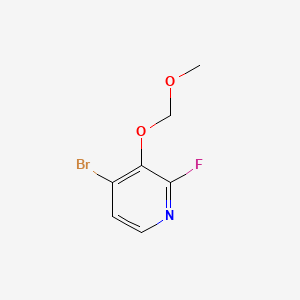
4-Bromo-2-fluoro-3-(methoxymethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-3-(methoxymethoxy)pyridine is a chemical compound with the molecular formula C7H7BrFNO2 and a molecular weight of 236.04 g/mol . It is a pyridine derivative, characterized by the presence of bromine, fluorine, and methoxymethoxy groups attached to the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Bromo-2-fluoro-3-(methoxymethoxy)pyridine involves several stepsThe reaction conditions typically involve the use of bromine and fluorine sources under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-Bromo-2-fluoro-3-(methoxymethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-fluoro-3-(methoxymethoxy)pyridine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biological probes and as a precursor for bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-(methoxymethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxymethoxy groups influences its reactivity and binding affinity to various biological molecules. These interactions can modulate biological processes, making the compound useful in medicinal chemistry and drug discovery .
Comparison with Similar Compounds
4-Bromo-2-fluoro-3-(methoxymethoxy)pyridine can be compared with other pyridine derivatives, such as:
2-Bromo-4-fluoropyridine: Similar in structure but lacks the methoxymethoxy group.
4-Fluoro-2-bromopyridine: Another similar compound with different substitution patterns.
Pyridinylimidazole derivatives: These compounds share the pyridine core but have different functional groups and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7BrFNO2 |
|---|---|
Molecular Weight |
236.04 g/mol |
IUPAC Name |
4-bromo-2-fluoro-3-(methoxymethoxy)pyridine |
InChI |
InChI=1S/C7H7BrFNO2/c1-11-4-12-6-5(8)2-3-10-7(6)9/h2-3H,4H2,1H3 |
InChI Key |
PJYAKOKVFDVXFK-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CN=C1F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


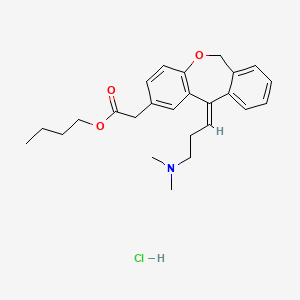
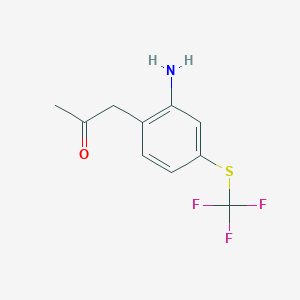
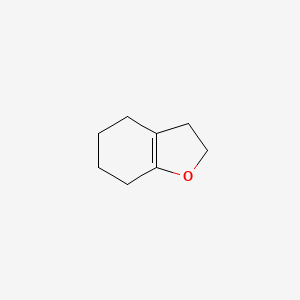
![6-Chloro-7-methyltetrazolo[1,5-b]pyridazine](/img/structure/B14073109.png)
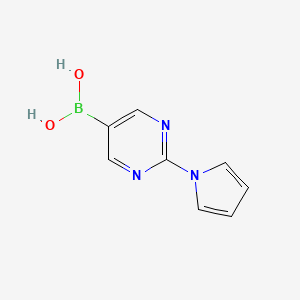
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B14073124.png)
